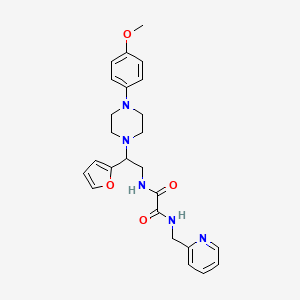

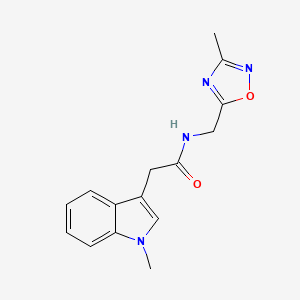

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a chemical compound with potential applications in scientific research. It is a small molecule that has been synthesized using various methods and has shown promising results in various studies.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Activity

Research indicates that compounds related to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide exhibit significant anti-inflammatory properties. For instance, a study found that certain substituted 1,3,4-oxadiazoles, which are chemically related, demonstrated anti-inflammatory activity comparable to indomethacin, a standard reference drug, in the Carrageenan-induced edema test in rat paws (Nargund, Reddy, & Hariprasad, 1994).

Synthon for Protecting Monosubstituted Acetamidines

The 3-methyl-1,2,4-oxadiazol-5-one moiety, a key component of the compound, has been utilized as a versatile protecting group in various synthetic sequences. This demonstrates its stability under non-aqueous conditions and its ability to be involved in different synthetic reactions like alkylation, Michael addition, and Mitsunobu reactions (Moormann et al., 2004).

Inhibition of Collapsin Response Mediator Protein 1

A study investigating a series of compounds, including those related to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide, found potential inhibitory effects against Collapsin response mediator protein 1 (CRMP 1), suggesting potential application in the treatment of small lung cancer (Panchal, Rajput, & Patel, 2020).

Antimicrobial Properties

Compounds structurally similar to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide have been synthesized and evaluated for their antimicrobial activity against bacterial and fungal strains, showing significant effects in some instances (Marri et al., 2018).

Structural and Spectral Analysis

There has been a focus on studying the structural and spectral properties of 1,3,4-oxadiazole derivatives, including NMR studies. These studies provide insights into the chemical structure and potential applications of such compounds in various fields (Li Ying-jun, 2012).

Use in Energetic Materials

Certain 1,2,4-oxadiazole compounds, closely related to the target compound, have been synthesized and characterized for use as insensitive energetic materials, indicating their potential in applications requiring high-energy compounds (Yu et al., 2017).

Application in Organic Synthesis and Biological Evaluation

Further research in this area includes the synthesis of novel 1,3,4-oxadiazole derivatives with various functional groups, including those related to the compound of interest. These derivatives have been explored for their antimicrobial, anti-inflammatory, and enzyme inhibition properties (Various authors, 2013-2023).

Antioxidant and Anti-Diabetic Potential

Some 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antioxidant and anti-diabetic potential, highlighting their potential use in medical applications (Various authors, 2018-2020).

Luminescence Properties and Rare Earth Complexes

1,3,4-Oxadiazole acetamide derivatives, including those similar to the compound , have been synthesized and analyzed for their luminescence properties, indicating potential applications in the field of material sciences (Zhang et al., 2015).

Propiedades

IUPAC Name |

2-(1-methylindol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c1-10-17-15(21-18-10)8-16-14(20)7-11-9-19(2)13-6-4-3-5-12(11)13/h3-6,9H,7-8H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFAQTQLBXEXSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)CC2=CN(C3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2777251.png)

![N-(3-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2777255.png)

![[2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B2777256.png)

![methylethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H-pyrano[3,2-b] pyran-3-carboxylate](/img/structure/B2777259.png)

![N-(3-methylbutyl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2777260.png)

![2-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2777264.png)

![methyl 6-(4-methylphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate](/img/structure/B2777265.png)